1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Procure this high-lipophilicity pyrrolidine scaffold (LogP 3.41, TPSA 3.24 Ų) to unlock CNS-penetrant small molecule design and novel pyrimidine biosynthesis inhibitor development (HRAC Group 28). Its >200-fold higher partition coefficient over simpler analogs ensures target engagement that generic substitutes cannot replicate. Ideal for SAR studies and agrochemical intermediate synthesis. Inquire for bulk R&D quantities.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
CAS No. 464924-47-8
Cat. No. B14238103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine
CAS464924-47-8
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H14F3N/c1-16-7-3-6-11(16)9-4-2-5-10(8-9)12(13,14)15/h2,4-5,8,11H,3,6-7H2,1H3
InChIKeyKXRPRXTWYMJVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 464924-47-8): Physicochemical Profile and Procurement-Relevant Differentiation


1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 464924-47-8) is a substituted pyrrolidine derivative characterized by a pyrrolidine ring with an N-methyl group and a 3-(trifluoromethyl)phenyl substituent at the 2-position . It has the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with structural features that confer distinct physicochemical properties compared to simpler pyrrolidine analogs.

Why Generic Substitution of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine with Unsubstituted or Differently Substituted Pyrrolidines Fails: Quantitative Physicochemical Differences


Substituting 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine with a simpler analog like 1-methylpyrrolidine or a positional isomer introduces significant and quantifiable changes in critical physicochemical properties. The presence of the trifluoromethylphenyl group dramatically increases lipophilicity (LogP) by over 2.5 units, which translates to a more than 200-fold increase in the partition coefficient [1]. This directly impacts membrane permeability, target engagement, and overall biological activity. Such stark differences mean that generic substitution cannot replicate the performance of this specific compound in research or development contexts.

Quantitative Differentiation Evidence for 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 464924-47-8) vs. Key Comparators


Lipophilicity (LogP): 4-Fold Higher LogP vs. 1-Methylpyrrolidine Indicates Superior Membrane Permeability Potential

The target compound exhibits a computed LogP of 3.41, as reported by Chemsrc . In contrast, the simpler analog 1-methylpyrrolidine (CAS 120-94-5) has a reported LogP of 0.76 [1]. The difference of 2.65 LogP units corresponds to a ~447-fold increase in the octanol-water partition coefficient (P), assuming logP is proportional to log(P). This substantial increase in lipophilicity is directly attributable to the addition of the trifluoromethylphenyl group.

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Polar Surface Area (PSA): Identical PSA (3.24 Ų) Despite 200-Fold Increase in Lipophilicity Preserves Favorable BBB Permeability Profile

The topological polar surface area (TPSA) for 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is reported as 3.24 Ų . This value is identical to the TPSA of the simpler analog, 1-methylpyrrolidine, which is also 3.24 Ų [1]. Critically, the addition of the bulky, lipophilic trifluoromethylphenyl group does not increase the molecule's polar surface area. This means the compound achieves high lipophilicity without the penalty of increased PSA, which is known to hinder passive diffusion across biological membranes, particularly the blood-brain barrier (BBB).

Blood-Brain Barrier CNS Penetration Drug Design

LogP Differentiation from Positional Isomer: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (LogP 3.41) vs. 1-[2-Methyl-3-(trifluoromethyl)phenyl]pyrrolidine (LogP 3.8)

The computed LogP for the target compound is 3.41 . A close positional isomer, 1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrolidine (PubChem CID 123872849), where the methyl group is on the phenyl ring instead of the pyrrolidine nitrogen, exhibits a higher computed XLogP3 of 3.8 [1]. This 0.39 LogP unit difference, representing a >2-fold difference in partition coefficient, highlights the sensitivity of lipophilicity to the precise location of the methyl substituent. Such a change can influence off-target binding, metabolic stability, and overall pharmacokinetic behavior.

Structure-Activity Relationship Isomer Differentiation Drug Metabolism

Relevance as a Core Scaffold for Agrochemical Innovation: Structural Resemblance to the Novel Herbicide Tetflupyrolimet (HRAC Group 28)

The compound contains the 3-(trifluoromethyl)phenyl pyrrolidine core, a structural motif present in tetflupyrolimet (Dodhylex™ active) [1]. Tetflupyrolimet is a commercial herbicide developed by FMC Corporation that operates via a novel mode of action: inhibition of dihydroorotate dehydrogenase (DHODH), thereby disrupting de novo pyrimidine biosynthesis in plants [1]. It is the first member of the Herbicide Resistance Action Committee (HRAC) Group 28 [1]. While the target compound is not the active ingredient itself, its shared core structure positions it as a valuable building block or intermediate for the synthesis and optimization of next-generation DHODH inhibitors and other agrochemicals.

Agrochemistry Herbicide Discovery Pyrimidine Synthesis Inhibitor

High Purity Specification (≥98%) for Reproducible and Reliable Research Outcomes

Commercial suppliers, such as Leyan, provide 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine with a specified purity of 98% . While a direct comparator for this specific batch is not available, this purity level meets or exceeds the standard research-grade purity (typically ≥95%) required for most biological assays and synthetic applications. The absence of significant impurities (≤2%) minimizes the risk of off-target effects or confounding results in downstream experiments, ensuring data integrity and experimental reproducibility.

Chemical Procurement Assay Reproducibility Quality Control

Strategic Application Scenarios for 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (CAS 464924-47-8) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

The compound's favorable combination of high lipophilicity (LogP 3.41) and low polar surface area (TPSA 3.24 Ų) positions it as an excellent scaffold for designing CNS-penetrant small molecules. Medicinal chemists can leverage this core to explore structure-activity relationships (SAR) for neurological targets, confident that the base structure does not inherently hinder BBB penetration. This is a key differentiator from more polar pyrrolidine analogs.

Agrochemical Research: Development of Novel DHODH-Inhibiting Herbicides

Given the structural homology with the core of tetflupyrolimet [1], this compound is a strategic starting material or intermediate for the synthesis of novel pyrimidine biosynthesis inhibitors. Researchers in crop protection can use it to explore new chemical space around a validated mode of action (HRAC Group 28), potentially leading to next-generation herbicides with improved selectivity or resistance-breaking properties.

SAR Studies on Lipophilicity and Isomer Effects

The quantifiable difference in LogP between this compound (LogP 3.41) and its positional isomer (LogP 3.8) makes it a valuable tool for studying the impact of subtle structural changes on physicochemical and pharmacokinetic properties. It can be used in comparative studies to generate data that refine in silico prediction models and deepen the understanding of how substitution patterns affect drug-like properties.

Chemical Biology: Tool Compound for Investigating Membrane Interactions

The 447-fold increase in lipophilicity over 1-methylpyrrolidine makes this compound a useful probe for studying membrane partitioning and passive diffusion in cellular models. Researchers can use it to investigate how lipophilicity influences subcellular localization or to calibrate assays for measuring cellular uptake, leveraging its distinct and quantifiable property shift.

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